molecular formula C9H12O B11941437 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one CAS No. 81842-16-2

4-(Prop-2-en-1-yl)cyclohex-3-en-1-one

Cat. No.: B11941437
CAS No.: 81842-16-2
M. Wt: 136.19 g/mol
InChI Key: VHCODJXPHRUNAF-UHFFFAOYSA-N
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Description

4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is an organic compound with a molecular formula of C10H14O It is a cyclohexenone derivative, characterized by the presence of a prop-2-en-1-yl group attached to the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products

    Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.

    Reduction: Formation of 4-(prop-2-en-1-yl)cyclohexanol or 4-(prop-2-en-1-yl)cyclohexane.

    Substitution: Formation of 4-(substituted)cyclohex-3-en-1-one derivatives.

Scientific Research Applications

4-(Prop-2-en-1-yl)cyclohex-3-en-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific chemical and physical properties.

    Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

81842-16-2

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-prop-2-enylcyclohex-3-en-1-one

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4H,1,3,5-7H2

InChI Key

VHCODJXPHRUNAF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CCC(=O)CC1

Origin of Product

United States

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